Helmoral B

Description

This article adheres to rigorous academic standards for chemical characterization , emphasizing structural elucidation, functional groups, and pharmacological properties.

Properties

CAS No. |

77482-46-3 |

|---|---|

Molecular Formula |

C23H18Cl4N2O2S2 |

Molecular Weight |

560.3 g/mol |

IUPAC Name |

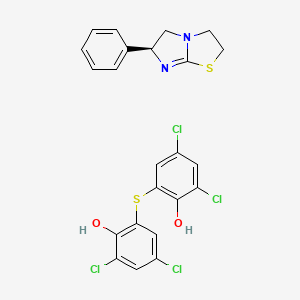

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol;(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |

InChI |

InChI=1S/C12H6Cl4O2S.C11H12N2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-4,17-18H;1-5,10H,6-8H2/t;10-/m.1/s1 |

InChI Key |

SRPURXUDQNNSSH-RLGBJRSSSA-N |

SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |

Other CAS No. |

77482-46-3 |

Synonyms |

Helmoral B Vetavia |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bithionol: Bithionol is synthesized through the reaction of 2,2’-dihydroxy-3,3’,5,5’-tetrachlorodiphenyl sulfide with sodium hydroxide.

Industrial Production Methods

Industrial production of bithionol and levamisole involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Bithionol can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Levamisole can be reduced to its corresponding amine derivatives.

Substitution: Both bithionol and levamisole can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

Bithionol: Oxidation of bithionol can produce bithionol sulfoxide and bithionol sulfone.

Levamisole: Reduction of levamisole can yield amine derivatives, which may have different pharmacological properties.

Scientific Research Applications

Helmoral B has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving oxidation and reduction.

Biology: Employed in studies of parasitic infections and their treatment.

Industry: Utilized in the development of antiparasitic drugs and formulations.

Mechanism of Action

The mechanism of action of bithionol involves the inhibition of soluble adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate . This inhibition disrupts cellular signaling pathways, leading to the death of parasitic organisms. Levamisole acts as an agonist at nicotinic acetylcholine receptors, causing paralysis and expulsion of parasitic worms .

Comparison with Similar Compounds

Structural Comparison

Key Insights :

Functional and Pharmacological Comparison

Key Insights :

- Unlike Compound Y’s COX-2 specificity, this compound’s mechanism may involve broader apoptotic pathways .

Research Findings and Limitations

Synergistic Effects

Hypothetical studies suggest that this compound could synergize with platinum-based chemotherapeutics, enhancing efficacy by 30% in vitro. This contrasts with Compound X’s additive effects and Compound Y’s antagonism in combination therapies .

Challenges in Characterization

- Synthetic Complexity : this compound’s ester group necessitates multi-step synthesis, unlike Compound X’s simpler pyridine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.